11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dimethylamino and fluorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroaniline, followed by cyclization and reduction steps to form the final diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 11-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(dimethylamino)phenyl]-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The presence of the fluorophenyl group in 11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds .
Properties
Molecular Formula |
C27H26FN3O |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-9-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26FN3O/c1-31(2)21-13-9-18(10-14-21)27-26-24(29-22-5-3-4-6-23(22)30-27)15-19(16-25(26)32)17-7-11-20(28)12-8-17/h3-14,19,27,29-30H,15-16H2,1-2H3 |
InChI Key |
FYCTYEMAPAOEEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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